
Triadimenol A
描述
Triadimenol A is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, grapes, and brassicas. The compound is known for its curative, protective, and eradicant action against pathogens like powdery mildew, rusts, and smuts .
作用机制
Target of Action
Triadimenol A, also known as erythro-Triadimenol, is primarily used as a fungicide . Its primary targets are fungi, particularly those causing diseases in cereals and other crops . It is effective against a range of diseases including powdery mildew, rusts, bunts, smuts, and eyespot .
Mode of Action
This compound acts as a systemic fungicide by blocking fungal ergosterol biosynthesis . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes . The mechanism of action of this compound is through the inhibition of demethylation, a crucial step in the biosynthesis of ergosterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi . By inhibiting this pathway, this compound disrupts the normal function of the fungal cell membrane, leading to the death of the fungus . This results in the control of fungal diseases in the crops where this compound is applied .
Result of Action
The primary result of this compound’s action is the control of fungal diseases in crops . By inhibiting ergosterol biosynthesis, it disrupts the function of the fungal cell membrane, leading to the death of the fungus . This helps to protect crops from disease, promoting healthier growth and higher yields .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its persistence and mobility in the environment can affect its efficacy as a fungicide . .
生化分析
Biochemical Properties
Triadimenol A plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi . This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death. Additionally, this compound has been shown to interact with other biomolecules such as cytochrome P450 enzymes, further influencing its antifungal activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis, leading to increased membrane permeability and cell lysis . In plant cells, this compound can affect cell signaling pathways and gene expression, potentially influencing plant growth and development. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates . This disruption in ergosterol biosynthesis compromises the integrity of the fungal cell membrane, ultimately resulting in cell death. Additionally, this compound can modulate the expression of genes involved in stress response and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by environmental factors such as temperature and pH . Over time, this compound can undergo degradation, leading to the formation of metabolites with varying degrees of biological activity . Long-term exposure to this compound has been shown to induce adaptive responses in cells, including the upregulation of detoxification enzymes and stress response proteins . These temporal effects highlight the importance of considering the duration of exposure when evaluating the impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to promote cell proliferation and enhance antioxidant enzyme activity . At higher doses, this compound can induce toxic effects such as oxidative stress, liver damage, and reproductive toxicity . Studies have identified threshold doses beyond which the adverse effects of this compound become more pronounced . These findings underscore the importance of dose optimization to minimize potential toxic effects while maximizing the antifungal efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of this compound, leading to the formation of hydroxy metabolites . The metabolic transformation of this compound also involves conjugation reactions, resulting in the formation of glucuronide and sulfate conjugates . These metabolic pathways influence the bioavailability and elimination of this compound, affecting its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow . Understanding the transport and distribution of this compound is crucial for optimizing its delivery and efficacy in agricultural applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with key enzymes involved in ergosterol biosynthesis and oxidative stress response . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for the compound’s antifungal activity and its ability to modulate cellular processes.
准备方法
Triadimenol A is typically synthesized from triadimefon through various reduction processes. The common synthetic routes include:
Reduction by hydrogen: This method involves the use of hydrogen gas in the presence of a catalyst and a polar solvent.
Reduction by aluminum isopropoxide: This method uses aluminum isopropoxide as the reducing agent in the presence of a solvent.
Reduction by borohydride: This method employs borohydride in the presence of a polar solvent.
化学反应分析
Triadimenol A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and iron salts in a photo-Fenton reaction system.
Reduction: As mentioned in the preparation methods, this compound is synthesized through reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to its complete mineralization and detoxification .
科学研究应用
Triadimenol A has a wide range of scientific research applications:
Agriculture: It is primarily used as a fungicide to protect crops from fungal diseases.
Environmental Science: The compound is studied for its degradation in environmental systems, particularly its oxidative degradation using photo-Fenton reactions.
Analytical Chemistry: This compound is used in the development of enantioselective determination methods, such as gel permeation chromatography and ultraperformance convergence chromatography.
相似化合物的比较
Triadimenol A is closely related to triadimefon, another triazole fungicide. Both compounds share a similar mechanism of action and are used to control similar fungal diseases. this compound is considered to be more potent than triadimefon. Other similar compounds include:
Propiconazole: Another triazole fungicide with a similar mode of action.
Tebuconazole: A triazole fungicide used for controlling a wide range of fungal diseases.
Flutriafol: A systemic fungicide with curative and protective action against fungal pathogens
This compound stands out due to its high efficacy and broad-spectrum activity, making it a valuable tool in agricultural disease management.
属性
IUPAC Name |
(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVSMNPJJMILC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904096, DTXSID101044618 | |
| Record name | erythro-Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-35-2, 89482-17-7, 89497-66-5 | |
| Record name | Triadimenol, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triadimenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS,2SR)-Triadimenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIADIMENOL, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


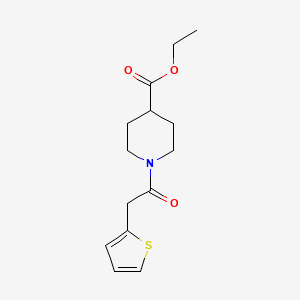
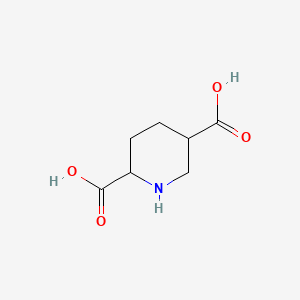
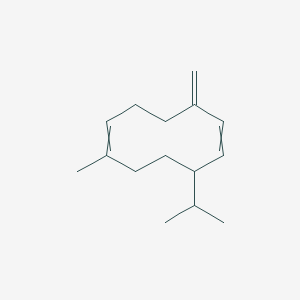
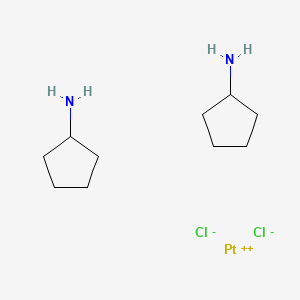

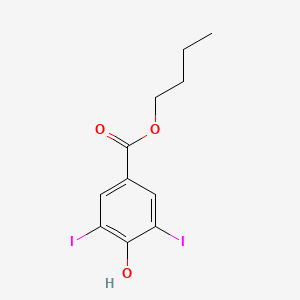
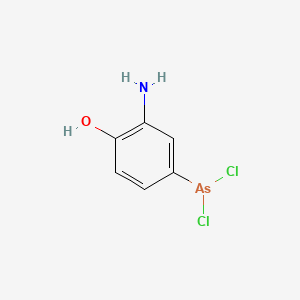

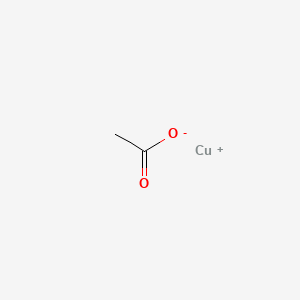
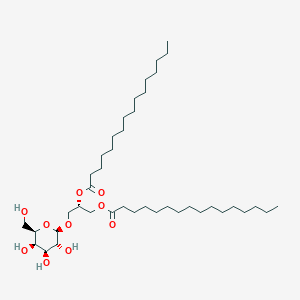
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
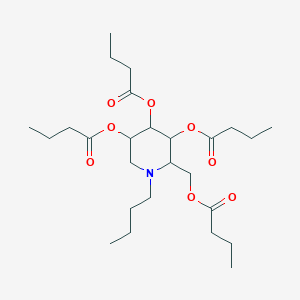
![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)

